N-[(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic organic compound containing both imidazothiazole and triazole ring systems. [] It has been investigated primarily for its potential as an inhibitor of the human kinesin spindle protein (KSP), a target for anticancer drug development. [] This compound represents a class of small-molecule inhibitors specifically designed to disrupt the function of KSP. []
The synthesis of N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide involves a multi-step process starting from 2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid. [] The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1H-1,2,4-triazole in the presence of a base, such as triethylamine, to form the desired amide.
N-[(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide consists of a 2-methylimidazo[2,1-b][1,3]thiazole core linked to a 1H-1,2,4-triazole ring via an acetamide bridge. [] The structure is characterized by the presence of multiple heteroatoms (nitrogen and sulfur), aromatic rings, and a flexible amide linker, contributing to its specific interactions with the target protein.
N-[(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide acts by binding to the allosteric site of KSP, a motor protein involved in mitotic spindle formation during cell division. [] By inhibiting KSP activity, the compound disrupts the proper formation and function of the mitotic spindle, leading to cell cycle arrest and ultimately cell death. [] This mechanism of action holds potential for anticancer activity.
The primary application explored for N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is its potential as an anticancer agent. [] It has been identified as a potent inhibitor of KSP, a promising target for antitumor drug development due to its role in cell division. [] The inhibition of KSP by this compound leads to disruption of mitosis and subsequent cancer cell death. []
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7